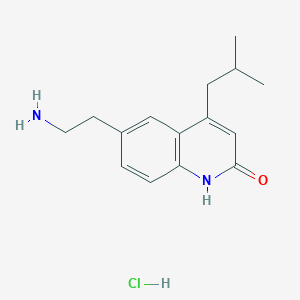

![molecular formula C20H21N5O3 B6469454 1,3-dimethyl-6-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2640865-89-8](/img/structure/B6469454.png)

1,3-dimethyl-6-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of 1,8-naphthyridine, which is a heterocyclic compound . 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .

Synthesis Analysis

The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the functional groups. For instance, the piperidine ring could undergo reactions typical of secondary amines, while the 1,8-naphthyridine moiety could participate in reactions typical of aromatic heterocycles .将来の方向性

The future directions for research on this compound could include exploring its potential uses in various fields such as medicinal chemistry, materials science, and chemical biology, among others . Further studies could also focus on developing more ecofriendly, safe, and atom-economical approaches for its synthesis .

作用機序

Target of Action

It is known that 1,8-naphthyridine derivatives have been found to exhibit diverse biological activities . For instance, some 1,8-naphthyridine derivatives have shown inhibitory effects on the growth of HepG2 liver cancer cells .

Mode of Action

It is known that certain 1,8-naphthyridine derivatives can intercalate with the dna segment of topoisomerase ii , which could potentially inhibit the enzyme’s activity and disrupt DNA replication and transcription, leading to cell death.

Biochemical Pathways

Given the potential interaction with topoisomerase ii , it can be inferred that the compound may affect DNA replication and transcription pathways, leading to cell cycle arrest and apoptosis.

Pharmacokinetics

A related compound was found to have very high solubility in saline at ph 7, and pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that the compound may have good bioavailability.

Result of Action

Given its potential interaction with topoisomerase ii , it can be inferred that the compound may induce cell cycle arrest and apoptosis in cancer cells.

特性

IUPAC Name |

1,3-dimethyl-6-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c1-23-16(12-17(26)24(2)20(23)28)19(27)25-10-7-13(8-11-25)15-6-5-14-4-3-9-21-18(14)22-15/h3-6,9,12-13H,7-8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELUMHLGVNYDOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[5-(2,5-dimethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine](/img/structure/B6469390.png)

![6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6469405.png)

![6-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6469413.png)

![2-[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6469420.png)

![8-(2,4-dichloro-5-methylbenzenesulfonyl)-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6469424.png)

![3-(3-chloro-2-methylphenyl)-2-[(2-methoxyethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B6469429.png)

![2-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6469430.png)

![2-[1-(pyrimidine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6469442.png)

![6-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6469449.png)

![2-methyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6469456.png)

![2-methyl-N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6469462.png)

![6-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6469463.png)

![6-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6469464.png)